(2-Methoxy-5-nitrophenyl)methanamine
Overview
Description
(2-Methoxy-5-nitrophenyl)methanamine is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for (2-Methoxy-5-nitrophenyl)methanamine is1S/C8H10N2O3/c1-13-8-3-2-7 (10 (11)12)4-6 (8)5-9/h2-4H,5,9H2,1H3
. Physical And Chemical Properties Analysis
(2-Methoxy-5-nitrophenyl)methanamine has a molecular weight of 182.18 . It is a powder in physical form . The compound is stored at room temperature .Scientific Research Applications
Synthesis of Entacapone
(2-Methoxy-5-nitrophenyl)methanamine: is a precursor in the synthesis of Entacapone , a drug used to treat Parkinson’s disease . The compound undergoes nucleophilic attack leading to demethylation, which is a critical step in the formation of Entacapone. This process highlights the compound’s role in medicinal chemistry, particularly in the development of treatments for neurological disorders.
Organic Electronics
This compound has potential applications in the field of organic electronics. It can be used to create two-color patterned films of poly [2-methoxy-5- (2’-ethylhexyloxy)– p -phenylene vinylene] (MEHPPV), starting from a single precursor containing different types of eliminable groups . This showcases its utility in developing advanced materials for electronic devices.
Material Characterization
In material science, (2-Methoxy-5-nitrophenyl)methanamine can be used to study the properties of organic compounds. The presence of aromatic primary amine in the compound is indicated by well-defined peaks in the FTIR spectrum, which is essential for understanding the compound’s structure and reactivity .
Chemical Safety and Handling
Understanding the safety profile of (2-Methoxy-5-nitrophenyl)methanamine is crucial for its handling and storage. It is classified with hazard statements such as H302 and H315, indicating the need for caution due to potential health hazards . This information is vital for researchers working with the compound in laboratory settings.
Tuberculosis and Dengue Research
Preliminary studies suggest that derivatives of (2-Methoxy-5-nitrophenyl)methanamine show in vitro activity against tuberculosis (TB) and dengue . This points to its potential as a starting point for the development of new therapeutic agents against these diseases.
Crystallography and NMR Studies
The compound is used in crystallography and NMR studies to establish the crystal structure of significant metabolites, such as the Z-isomer of Entacapone . These studies are fundamental in drug design and development, providing insights into the molecular geometry and interactions.
Safety And Hazards
properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPIGVESZOYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655389 | |
Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-nitrophenyl)methanamine | |
CAS RN |
40896-72-8 | |
Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.